molecular formula C19H22N4O4S B12197601 N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B12197601
M. Wt: 402.5 g/mol
InChI Key: IDCXPTFOGAKGQI-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C19H22N4O4S/c20-18(24)13-5-1-3-7-15(13)21-19(25)17-14-6-2-4-8-16(14)23(22-17)12-9-10-28(26,27)11-12/h1,3,5,7,12H,2,4,6,8-11H2,(H2,20,24)(H,21,25)

InChI Key

IDCXPTFOGAKGQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(=O)N

Origin of Product

United States

Biological Activity

N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.

Structural Overview

The compound features a unique combination of structural elements:

  • Indazole core : Known for various biological activities.
  • Tetrahydrothiophene moiety : Implicated in antimicrobial and anticancer properties.
  • Carbamoyl and carboxamide groups : Often associated with enhanced solubility and bioactivity.

Anticancer Properties

Recent studies indicate that compounds structurally similar to this compound exhibit significant anticancer activities. For instance:

  • Cell Line Studies : Compounds derived from similar scaffolds have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). These studies often employ assays to evaluate cell viability, apoptosis induction, and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.9Induces apoptosis
Compound BA54925.7Inhibits mitochondrial function
This compoundHCT116TBDTBD

Antimicrobial Activity

The presence of the tetrahydrothiophene ring suggests potential antimicrobial properties . Similar compounds have demonstrated activity against a range of bacteria and fungi.

Mechanistic Insights

Research has highlighted the following mechanisms through which this compound may exert its biological effects:

  • DNA Damage Induction : Compounds with similar structures have been shown to cause DNA damage in cancer cells, leading to apoptosis.
  • Mitochondrial Dysfunction : Disruption of mitochondrial function has been observed in some derivatives, contributing to their cytotoxic effects.

Study 1: Anticancer Efficacy

In a recent study focusing on indazole derivatives:

  • The compound was tested against multiple cancer cell lines.
  • Results indicated a significant reduction in cell viability at concentrations below 10 µM.

Study 2: Antimicrobial Screening

A series of tests were conducted to evaluate the antimicrobial efficacy:

  • The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.

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